molecular formula C19H26NO3P B13562706 Diethyl [(dibenzylamino)methyl]phosphonate

Diethyl [(dibenzylamino)methyl]phosphonate

Katalognummer: B13562706
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: LIDVLIQVQLHPKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [(dibenzylamino)methyl]phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(dibenzylamino)methyl]phosphonate typically involves the reaction of dibenzylamine with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium and copper complexes, which facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored using advanced analytical techniques to ensure consistent quality and yield. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [(dibenzylamino)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have significant applications in various fields .

Wissenschaftliche Forschungsanwendungen

Diethyl [(dibenzylamino)methyl]phosphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl [(dibenzylamino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group mimics the structure of phosphate esters, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 4-methylbenzylphosphonate
  • Dimethyl methylphosphonate
  • Diethyl phosphonate

Uniqueness

Diethyl [(dibenzylamino)methyl]phosphonate is unique due to its dibenzylamino group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing research and development, promising new advancements in various fields.

Eigenschaften

Molekularformel

C19H26NO3P

Molekulargewicht

347.4 g/mol

IUPAC-Name

N-benzyl-N-(diethoxyphosphorylmethyl)-1-phenylmethanamine

InChI

InChI=1S/C19H26NO3P/c1-3-22-24(21,23-4-2)17-20(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3

InChI-Schlüssel

LIDVLIQVQLHPKX-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.